molecular formula C20H22N6O5S2 B2476327 N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide CAS No. 1171330-03-2

N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide

Cat. No. B2476327
CAS RN: 1171330-03-2
M. Wt: 490.55
InChI Key: CPBFXYWJRAPQGF-UHFFFAOYSA-N
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Description

N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N6O5S2 and its molecular weight is 490.55. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Applications

Compounds with a structural basis similar to the specified chemical, such as those involving pyrazole and thiadiazole moieties, have been investigated for their antibacterial properties. For instance, novel analogs of pyrazole-1-carboxamide derivatives have demonstrated promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, without exhibiting cytotoxic effects at antibacterial concentrations (Palkar et al., 2017). These findings suggest the potential of such compounds in the development of new antibacterial agents.

Anti-tumor and Anti-inflammatory Agents

Similarly, the synthesis of novel benzodifuranyl derivatives, including those with thiadiazole structures, has shown significant anti-inflammatory and analgesic activities. These compounds have been identified as potent inhibitors of cyclooxygenase enzymes, with some exhibiting higher inhibitory activities and analgesic effects compared to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020). This highlights their potential application in developing new treatments for inflammation and pain.

Synthesis and Molecular Modeling in Anti-tumor Research

The synthesis and molecular modeling of compounds containing pyrazole derivatives have also been explored for their anti-tumor properties. Efficient methods have been outlined for synthesizing pyrazole-4-carboxylate derivatives, which have shown significant effects against various cancer cell lines, including EAC, HCT-29, and MCF-7, with promising docking studies (Nassar et al., 2015). This research indicates the potential of these compounds in cancer treatment.

properties

IUPAC Name

N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-ethoxy-1-ethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O5S2/c1-3-26-10-13(18(25-26)29-4-2)17(28)22-19-23-24-20(33-19)32-11-16(27)21-12-5-6-14-15(9-12)31-8-7-30-14/h5-6,9-10H,3-4,7-8,11H2,1-2H3,(H,21,27)(H,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBFXYWJRAPQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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